Comparative Lipophilicity: Calculated LogP Differential Between Target and Non-Butylated Analog
The target compound, 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran, possesses a calculated LogP (ALOGPS) of 2.80, versus a calculated LogP of 1.20 for its closest common analog, 2-Methyl-3-acetyl-4,5-dihydrofuran (CAS 5831-64-1). This represents a 1.60 log unit increase in lipophilicity, directly attributable to the 5-n-butyl substituent [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | ALOGPS LogP = 2.80 |
| Comparator Or Baseline | 2-Methyl-3-acetyl-4,5-dihydrofuran (CAS 5831-64-1): ALOGPS LogP = 1.20 |
| Quantified Difference | ΔLogP = +1.60 (133% increase in partition coefficient) |
| Conditions | Calculated using ALOGPS 2.1; consistent trends observed across XLogP3 and WLogP models. |
Why This Matters
The 1.60 log unit increase in LogP significantly enhances predicted membrane permeability and volume of distribution, making this compound a differentiated scaffold for CNS or intracellular target applications where the non-butylated analog would be insufficiently lipophilic.
- [1] ALOGPS 2.1 calculations. Virtual Computational Chemistry Laboratory. Compound ID: 81770-05-0 and 5831-64-1. View Source
